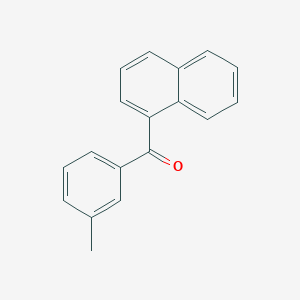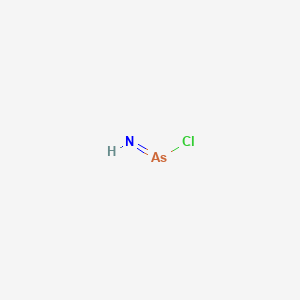
Chloro(imino)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(imino)arsane is an organoarsenic compound characterized by the presence of a chlorine atom and an imino group attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
Chloro(imino)arsane can be synthesized through several methods. One common approach involves the reaction of arsenic trichloride with ammonia or primary amines under controlled conditions. The reaction typically proceeds as follows:
AsCl3+NH3→AsCl2(NH2)+HCl
Further reaction with additional chlorine sources can yield this compound:
AsCl2(NH2)+Cl2→AsCl(NH)+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using arsenic trichloride and ammonia or amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove impurities and by-products.
化学反应分析
Types of Reactions
Chloro(imino)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert this compound to arsenic hydrides or other reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and other reduced arsenic species.
Substitution: Various substituted arsenic compounds, depending on the nucleophile used.
科学研究应用
Chloro(imino)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用机制
The mechanism of action of chloro(imino)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and has potential therapeutic implications.
相似化合物的比较
Similar Compounds
Arsine (AsH₃): A simple arsenic hydride with different chemical properties.
Dimethylarsine (As(CH₃)₂H): An organoarsenic compound with two methyl groups attached to arsenic.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with three phenyl groups attached to arsenic.
Uniqueness of Chloro(imino)arsane
This compound is unique due to the presence of both a chlorine atom and an imino group attached to the arsenic atom
属性
分子式 |
AsClHN |
|---|---|
分子量 |
125.39 g/mol |
IUPAC 名称 |
chloro(imino)arsane |
InChI |
InChI=1S/AsClHN/c2-1-3/h3H |
InChI 键 |
RURDYFMGDXOPKE-UHFFFAOYSA-N |
规范 SMILES |
N=[As]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



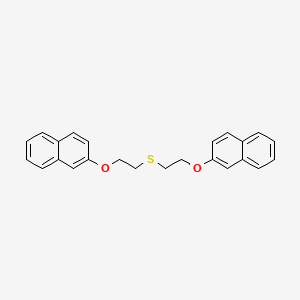
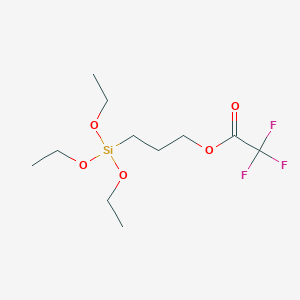
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
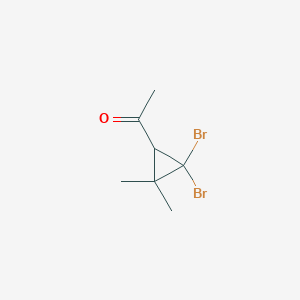
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)

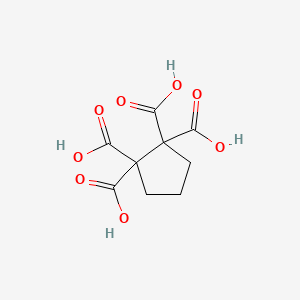
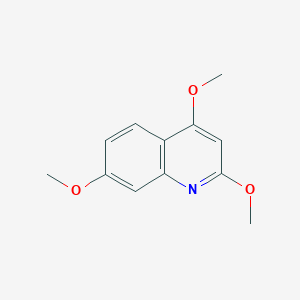

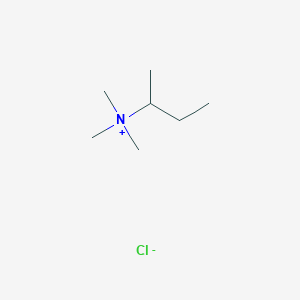
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
